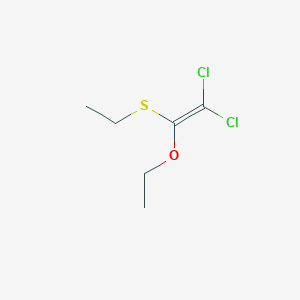
1,1-Dichloro-2-ethoxy-2-(ethylsulfanyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene is an organic compound characterized by its unique structure, which includes both chlorine and sulfur atoms
Métodos De Preparación
The synthesis of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene typically involves the reaction of ethylsulfanyl compounds with dichloroethene derivatives. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding ethylsulfanyl derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted ethene derivatives.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-ethoxy-2-ethylsulfanyl-ethene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene exerts its effects involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound reactive towards nucleophilic attack. The ethylsulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical transformations.
Comparación Con Compuestos Similares
Similar compounds to 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene include:
1,1-Dichloro-2-ethoxyethene: Lacks the ethylsulfanyl group, making it less versatile in redox reactions.
1,1-Dichloro-2-ethylsulfanyl-ethene: Lacks the ethoxy group, affecting its reactivity towards nucleophiles.
1,1-Dichloro-2-methoxy-2-ethylsulfanyl-ethene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.
The uniqueness of 1,1-dichloro-2-ethoxy-2-ethylsulfanyl-ethene lies in its combination of chlorine, ethoxy, and ethylsulfanyl groups, providing a balance of reactivity and stability that is advantageous for various applications.
Propiedades
Número CAS |
55913-33-2 |
|---|---|
Fórmula molecular |
C6H10Cl2OS |
Peso molecular |
201.11 g/mol |
Nombre IUPAC |
1,1-dichloro-2-ethoxy-2-ethylsulfanylethene |
InChI |
InChI=1S/C6H10Cl2OS/c1-3-9-6(5(7)8)10-4-2/h3-4H2,1-2H3 |
Clave InChI |
PRBZXNZFTADKMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(Cl)Cl)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















